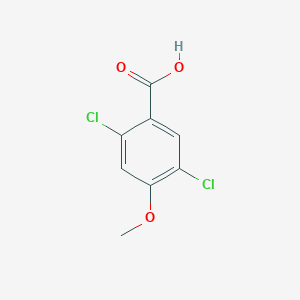

2,5-Dichloro-4-methoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Chemical Science

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in chemical science. wikipedia.orgresearchgate.net The basic structure consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org This arrangement provides a reactive site for a multitude of chemical transformations, making benzoic acid derivatives essential intermediates in the synthesis of a vast range of organic compounds. wikipedia.orgnih.gov

These derivatives are not only products of laboratory synthesis but are also found extensively in nature, present in various plant and animal tissues. researchgate.netnih.gov Their applications are diverse, ranging from their use as preservatives in food and cosmetics to their role as precursors in the manufacture of dyes, perfumes, and pharmaceuticals. nih.govijcrt.org The versatility of benzoic acid derivatives stems from the ability to modify the benzene ring with various functional groups, which in turn alters the compound's physical, chemical, and biological properties. slideshare.net

Table 1: Examples of Benzoic Acid Derivatives and Their Applications

| Derivative Name | Chemical Formula | Key Application Area(s) |

| Acetylsalicylic Acid | C₉H₈O₄ | Pharmaceutical (Analgesic, Anti-inflammatory) |

| Sodium Benzoate | C₇H₅NaO₂ | Food Preservative |

| p-Aminobenzoic Acid | C₇H₇NO₂ | Sunscreen Agent, Pharmaceutical Intermediate |

| Methyl Salicylate | C₈H₈O₃ | Flavoring Agent, Topical Analgesic |

Significance of Halogenation and Methoxylation in Aromatic Compounds

The functionalization of aromatic compounds through halogenation and methoxylation is a critical strategy in synthetic chemistry for modulating molecular properties.

Halogenation , the process of introducing one or more halogen atoms (F, Cl, Br, I) onto an aromatic ring, is a powerful tool in organic synthesis. studymind.co.uknumberanalytics.com This electrophilic aromatic substitution reaction significantly alters the electronic environment of the benzene ring, which can influence the reactivity and regioselectivity of subsequent reactions. wikipedia.orglibretexts.org Halogenated aromatic compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.commt.com The presence of a halogen can enhance the biological activity of a molecule. mt.com

Methoxylation involves the introduction of a methoxy (B1213986) group (-OCH₃) onto an aromatic ring. The methoxy group is an electron-donating group when at the para position, which can activate the ring towards further electrophilic substitution. nih.govwikipedia.org This functional group is prevalent in a wide range of biologically active molecules and natural products, including many approved drugs. nih.govwikipedia.org The process of methoxylation can be a key step in the synthesis of complex organic molecules, providing a handle for further chemical transformations. nih.gov

Current Research Landscape and Knowledge Gaps for 2,5-Dichloro-4-methoxybenzoic Acid

The current body of research on this compound (CAS No: 2500-03-0) indicates its primary identification as a synthetic compound with herbicidal properties. biosynth.com Specifically, it is reported to function by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants. biosynth.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃ chemspider.com |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 2500-03-0 chemspider.comguidechem.com |

While its herbicidal action is noted, a comprehensive public research landscape detailing its synthesis, full range of chemical reactivity, and potential applications beyond agriculture appears to be limited. Much of the available information is found in chemical supplier catalogs and databases. chemspider.comguidechem.comglpbio.com

A significant knowledge gap exists in the peer-reviewed scientific literature regarding the detailed synthetic routes to this compound. While general methods for the synthesis of dichlorinated and methoxylated benzoic acids exist, specific, optimized procedures for this particular isomer are not widely published. For instance, methods for synthesizing related compounds like 2,5-dichlorobenzoic acid from p-dichlorobenzene and 4-amino-5-chloro-2-methoxybenzoic acid from aminosalicylic acid have been described, but a direct and detailed pathway to the title compound is less clear. chemicalbook.comgoogle.com

Furthermore, there is a lack of extensive research into other potential biological activities or material science applications of this compound. The exploration of derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid as potent agents for 5-HT4 receptors suggests that the core structure of chloro- and methoxy-substituted benzoic acids holds potential for medicinal chemistry. acs.orgnih.gov However, similar investigations into this compound itself have not been prominently reported. This indicates a significant opportunity for future research to explore the broader chemical and biological profile of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHPDKXVNPSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562087 | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2500-03-0 | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 4 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu For 2,5-dichloro-4-methoxybenzoic acid, the primary disconnections involve the carbon-oxygen bond of the ether and the carbon-carbon bond of the carboxylic acid.

A logical retrosynthetic approach would involve the following disconnections:

C-COOH bond disconnection: This suggests a precursor such as 1,4-dichloro-2-methoxybenzene, which can be carboxylated to introduce the carboxylic acid group.

C-OCH3 bond disconnection: This points to a dichlorohydroxybenzoic acid precursor, where the hydroxyl group can be methylated to form the methoxy (B1213986) group.

C-Cl bond disconnections: This would lead back to a simpler methoxybenzoic acid, which would then require selective dichlorination.

Established and Emerging Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound and its analogs. These routes strategically combine reactions to introduce the desired functional groups onto the aromatic ring.

Strategies for Selective Halogenation on the Aromatic Ring

The introduction of two chlorine atoms at specific positions on the aromatic ring is a critical step. Electrophilic aromatic halogenation is a common method for this transformation. wikipedia.org

Direct Chlorination: The direct chlorination of a substituted benzene (B151609) ring can be achieved using various chlorinating agents. For anisole (B1667542) (methoxybenzene), halogenation is an electrophilic substitution reaction. brainly.invedantu.com The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. vedantu.comvaia.commsu.edu To achieve the desired 2,5-dichloro substitution pattern on a 4-methoxybenzoic acid precursor, the directing effects of both the methoxy and carboxyl groups must be considered. The carboxyl group is a deactivating, meta-directing group. vedantu.comnumberanalytics.com Therefore, direct dichlorination of 4-methoxybenzoic acid would likely lead to a mixture of products.

Starting from Dichlorinated Precursors: A more controlled approach involves starting with a pre-dichlorinated scaffold, such as p-dichlorobenzene. chemicalbook.com This ensures the correct positioning of the chlorine atoms from the outset, avoiding issues with regioselectivity during halogenation.

Approaches for Methoxy Group Introduction

The methoxy group is a key feature of the target molecule. Its introduction can be accomplished through several methods.

Williamson Ether Synthesis: A common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this context, a dichlorinated phenol (B47542) could be deprotonated with a base to form a phenoxide, which is then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. google.com

Nucleophilic Aromatic Substitution: While less common for this specific transformation due to the electron-rich nature of the ring, under certain conditions, a methoxy group can be introduced via nucleophilic substitution of a leaving group on the aromatic ring. clockss.org

From an Amino Group: In some synthetic schemes for related compounds, a methoxy group can be introduced by diazotization of an amino group followed by reaction with methanol (B129727).

The choice of method often depends on the nature of the other functional groups present in the molecule to avoid side reactions. clockss.org

Carboxylic Acid Moiety Formation Techniques

The introduction of the carboxylic acid group is a fundamental transformation in the synthesis of benzoic acid derivatives. vedantu.comslideshare.net

Oxidation of an Alkyl Group: A common method for preparing aromatic carboxylic acids is the vigorous oxidation of an alkyl group attached to the benzene ring using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. ncert.nic.in

Carbonation of a Grignard Reagent: A Grignard reagent, formed from an aryl halide (e.g., 1,4-dichloro-2-methoxybenzene), can react with carbon dioxide to form a carboxylate salt, which upon acidification yields the carboxylic acid. slideshare.net

Hydrolysis of a Nitrile: An aryl nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. ncert.nic.inslideshare.net The nitrile itself can be introduced via Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution of a halide.

Friedel-Crafts Acylation followed by Oxidation: A Friedel-Crafts acylation can introduce an acetyl group, which can then be oxidized to a carboxylic acid. However, the presence of deactivating chloro groups can make this reaction challenging. msu.edu

From Phosgene (B1210022): As reported in the synthesis of 2,5-dichlorobenzoic acid, p-dichlorobenzene can react with phosgene to form an acyl chloride, which is then hydrolyzed. chemicalbook.com

Ester Hydrolysis and Purification Protocols

In many synthetic sequences, the carboxylic acid is initially formed as an ester to protect the acidic proton or to improve solubility and handling. The final step is the hydrolysis of this ester.

Base-Catalyzed Hydrolysis (Saponification): This is a very common method where the ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. rsc.orgnih.gov This produces the carboxylate salt, which is then acidified to yield the carboxylic acid. The kinetics of this reaction are well-studied for various substituted benzoates. rsc.orgcdnsciencepub.com

Acid-Catalyzed Hydrolysis: Esters can also be hydrolyzed under acidic conditions, often using a strong mineral acid like sulfuric acid or hydrochloric acid in water. acs.orggoogle.com This is an equilibrium process, and the use of a large excess of water can drive the reaction to completion.

Purification Protocols:

After synthesis and hydrolysis, the crude this compound needs to be purified. Common purification techniques for aromatic carboxylic acids include:

Recrystallization: This is a primary method for purifying solid carboxylic acids. lookchem.com The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified acid crystallizes out, leaving impurities in the solution. Suitable solvents might include water, ethanol (B145695), or mixtures of solvents.

Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral and basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate or sodium hydroxide). The aqueous layer containing the carboxylate salt is then separated, washed with fresh organic solvent, and acidified to precipitate the pure carboxylic acid. lookchem.com

Chromatography: For more challenging separations, chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) can be employed. nih.govreddit.com

Process Optimization and Yield Enhancement Strategies

Optimizing a synthetic process is crucial for improving efficiency, reducing costs, and ensuring sustainability, particularly for potential scale-up. sigmaaldrich.comnumberanalytics.como2h.com

Key parameters for optimization include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants can be systematically varied to find the optimal conditions for maximum yield and purity. rsc.org

Catalyst Selection: For reactions requiring a catalyst, screening different catalysts and catalyst loadings can significantly impact the reaction rate and selectivity. numberanalytics.com

Reagent Stoichiometry: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the formation of byproducts.

Modern approaches to process optimization often involve high-throughput screening and statistical methods like Design of Experiments (DoE) to efficiently explore the reaction parameter space. beilstein-journals.org

Interactive Data Table: Factors in Process Optimization

| Parameter | Objective | Methods of Optimization |

| Temperature | Maximize reaction rate while minimizing side reactions and decomposition. | Systematic variation, kinetic studies. |

| Reaction Time | Ensure complete conversion of starting materials without product degradation. | Reaction monitoring (e.g., TLC, HPLC, GC). |

| Catalyst | Increase reaction rate and selectivity. | Screening different catalysts and loadings. |

| Solvent | Improve solubility, enhance reaction rate, and facilitate product isolation. | Screening a range of solvents with varying polarities and boiling points. |

| Reagent Ratio | Drive the reaction to completion and minimize waste. | Systematic variation of stoichiometry. |

Green Chemistry Principles in Synthesis of Chlorinated Benzoic Acid Derivatives

The synthesis of chlorinated benzoic acids, including this compound, traditionally involves methods that can be resource-intensive and generate hazardous waste. The application of green chemistry principles seeks to address these challenges by focusing on several key areas: atom economy, the use of safer reagents and solvents, and the development of catalytic and more energy-efficient processes.

Atom Economy: A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgkccollege.ac.in In the context of chlorinating benzoic acid derivatives, electrophilic aromatic substitution is a common method. However, traditional approaches often utilize stoichiometric amounts of chlorinating agents and catalysts, leading to the formation of significant quantities of byproducts and, consequently, a low atom economy. youtube.com For instance, the use of elemental chlorine (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃) for the chlorination of an aromatic ring, while effective, generates hydrogen chloride (HCl) as a byproduct. The ideal reaction would see all atoms from the reactants incorporated into the final product.

The calculation for atom economy is as follows: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgrsc.org

Safer Reagents and Solvents: Traditional chlorination reactions often employ hazardous reagents and solvents. For example, chlorosulfonic acid is sometimes used, which is highly corrosive and reacts violently with water. chemicalbook.comgoogle.compatsnap.com Similarly, chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride, which are often used for their solvating properties, are toxic and environmentally persistent. Green chemistry encourages the use of safer alternatives. This includes exploring less hazardous chlorinating agents such as N-chlorosuccinimide (NCS) or using alternative reaction media like ionic liquids or even water, where feasible. kccollege.ac.ingoogle.com

Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing waste and energy consumption. youtube.com In the synthesis of chlorinated benzoic acids, research is ongoing into the development of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, simplifying purification processes and minimizing waste streams. youtube.com

Energy Efficiency: Many chemical syntheses require significant energy input for heating or cooling. Microwave-assisted synthesis has emerged as a more energy-efficient alternative to conventional heating methods. google.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and increased yields.

Research Findings on Greener Synthetic Approaches

While a specific green synthesis protocol for this compound is not extensively detailed in publicly available literature, research on related compounds provides valuable insights into potential greener routes.

For instance, a study on the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid utilized N-chlorosuccinimide (NCS) as the chlorinating agent in DMF. google.com This method avoids the use of more hazardous reagents like elemental chlorine. The reaction of 4-amino-2-methoxybenzoic acid methyl ester with NCS in a 1:1 molar ratio at 70°C for three hours yielded the chlorinated product. google.com This approach, while still using a conventional solvent, represents a step towards a safer process.

Another patent describes the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, where 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid. chemicalbook.compatsnap.com While this particular method uses a hazardous reagent, it highlights the industrial relevance of multi-substituted benzoic acids and the types of synthetic transformations employed.

The table below outlines a hypothetical comparison of a traditional versus a greener approach for the synthesis of a dichlorinated methoxybenzoic acid, based on principles and findings in the field.

| Parameter | Traditional Method (Illustrative) | Greener Approach (Potential) |

| Starting Material | 4-Methoxybenzoic acid | 4-Methoxybenzoic acid |

| Chlorinating Agent | Elemental Chlorine (Cl₂) | N-Chlorosuccinimide (NCS) |

| Catalyst | Ferric Chloride (FeCl₃) (stoichiometric) | Reusable Solid Acid Catalyst (catalytic) |

| Solvent | Carbon Tetrachloride | Ionic Liquid or Solvent-free (Microwave) |

| Energy Source | Conventional Reflux | Microwave Irradiation |

| Byproducts | HCl, catalyst waste | Succinimide, minimal catalyst waste |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher (hazardous reagents/solvents) | Lower (safer reagents, potential for recycling) |

This table is a conceptual illustration based on established green chemistry principles and not based on a specific documented synthesis of this compound.

The development of truly green synthetic methodologies for this compound will likely involve a combination of these approaches. Future research should focus on the use of highly selective and recyclable catalysts, benign solvents, and energy-efficient reaction conditions to create a sustainable and economically viable manufacturing process.

Chemical Transformations and Derivative Synthesis of 2,5 Dichloro 4 Methoxybenzoic Acid

Synthesis of Structural Analogs and Isomers

The arrangement of substituents on the benzene (B151609) ring of 2,5-dichloro-4-methoxybenzoic acid significantly influences its chemical and biological properties. The synthesis of its structural analogs and isomers is, therefore, of considerable interest for structure-activity relationship (SAR) studies in various applications.

Investigation of Positional Isomers (e.g., 3,5-Dichloro-4-methoxybenzoic Acid)

A key positional isomer of this compound is 3,5-dichloro-4-methoxybenzoic acid. While direct isomerization of the 2,5-dichloro isomer is not a commonly reported transformation, the synthesis of 3,5-dichloro-4-methoxybenzoic acid has been achieved through other routes, starting from different precursors.

One notable method involves the chlorination of 4-methoxybenzoic acid. In this process, 4-methoxybenzoic acid is treated with a chlorinating agent in the presence of an oxidizing agent. For instance, the use of concentrated hydrochloric acid and hydrogen peroxide can yield the dichloro product, 3,5-dichloro-4-methoxybenzoic acid. Recrystallization is then employed to purify the product. chemicalbook.com

Another synthetic approach starts from p-methylbenzoic acid. This multi-step synthesis involves esterification, followed by chlorination and subsequent hydrolysis to yield the final 3,5-dichloro-4-methylbenzoic acid product. google.com Although this example results in a methyl instead of a methoxy (B1213986) group at the 4-position, it demonstrates a viable synthetic strategy for this substitution pattern.

The synthesis of the methyl ester of a closely related compound, 3,5-dichloro-4-hydroxybenzoic acid, can be achieved by reacting it with methyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com This ester can then be a precursor to other derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Methoxybenzoic acid | Concentrated HCl, H₂O₂ | 3,5-Dichloro-4-methoxybenzoic acid | >80% | chemicalbook.com |

| p-Methylbenzoic acid | 1. Thionyl chloride, DMF, tert-butanol; 2. Anhydrous AlCl₃, hydroquinone, N₂/Cl₂ gas; 3. NaOH, HCl | 3,5-Dichloro-4-methylbenzoic acid | Not Specified | google.com |

| 3,5-Dichloro-4-hydroxybenzoic acid | K₂CO₃, Methyl iodide, DMF | Methyl 3,5-dichloro-4-methoxybenzoate | 88% | chemicalbook.com |

Preparation of Substituted Benzoic Acid Derivatives

The this compound scaffold can, in principle, be modified to introduce other substituents on the aromatic ring, although direct substitution reactions on this specific molecule are not widely reported in the literature. However, the synthesis of various 2,5-substituted benzoic acid derivatives has been explored for applications such as the development of protein inhibitors. nih.gov These synthetic strategies often involve building the substituted benzoic acid from simpler precursors rather than modifying a pre-existing complex benzoic acid.

For instance, the development of dual inhibitors of Mcl-1 and Bfl-1 proteins involved the design of a 2,5-substituted benzoic acid scaffold. nih.gov The synthetic routes for these compounds typically involve multi-step processes where the desired substituents are introduced sequentially on a simpler aromatic core before the final carboxylation step.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is the most reactive site for a variety of chemical transformations, including esterification, amidation, and conversion to acyl halides and anhydrides. These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid and heat would be expected to yield the corresponding methyl or ethyl ester.

| Carboxylic Acid | Alcohol | Reagents and Conditions | Product | Reference |

| This compound (inferred) | Methanol | H₂SO₄ (catalytic), Heat | Methyl 2,5-dichloro-4-methoxybenzoate | General Knowledge |

| This compound (inferred) | Ethanol | H₂SO₄ (catalytic), Heat | Ethyl 2,5-dichloro-4-methoxybenzoate | General Knowledge |

| 3,5-Dichloro-4-hydroxybenzoic acid | Methyl iodide | K₂CO₃, DMF, 80°C | Methyl 3,5-dichloro-4-methoxybenzoate | chemicalbook.com |

Amidation and Hydrazide Formation

The carboxylic acid functionality of this compound can be readily converted to amides and hydrazides. Amides are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ.

A study on the synthesis of derivatives of dihalogeno-4-hydroxy-benzoic acids provides a relevant example. 3,5-Dichloro-4-methoxy-benzoic acid hydrazide was synthesized in high yield by reacting the corresponding methyl ester with hydrazine (B178648) hydrate. researchgate.net This hydrazide was then used as a precursor to synthesize other derivatives, such as N-phenyl-benzamides, by conversion to the corresponding azide (B81097) followed by reaction with aniline (B41778). researchgate.net

The synthesis of 1-(2,5-dichloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine, an amide derivative, was achieved by reacting the corresponding benzoic acid with N-methylpiperazine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl 3,5-dichloro-4-methoxybenzoate | Hydrazine hydrate | 3,5-Dichloro-4-methoxy-benzoic acid hydrazide | 95% | researchgate.net |

| 3,5-Dichloro-4-methoxy-benzoic acid hydrazide | Sodium nitrite, HCl, Aniline | 3,5-Dichloro-4-methoxy-N-phenyl-benzamide | Not Specified | researchgate.net |

| 2,5-Dichloro-3,4-bis(p-methoxybenzyloxy)benzoic acid | N-Methylpiperazine, DCC, HOBt, THF | 1-(2,5-Dichloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine | 71% | prepchem.com |

Acyl Halide and Anhydride Synthesis

The conversion of this compound to its corresponding acyl chloride is a key step in the synthesis of many of its derivatives, such as esters and amides. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction with thionyl chloride. prepchem.comchemicalbook.com

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of the acyl chloride of the closely related 4-methoxybenzoic acid is well-documented. For example, reacting 4-methoxybenzoic acid with thionyl chloride in refluxing benzene with a catalytic amount of DMF yields 4-methoxybenzoyl chloride. prepchem.com A similar procedure using oxalyl chloride in dichloromethane (B109758) also produces the corresponding acyl chloride. chemicalbook.com

The resulting 2,5-dichloro-4-methoxybenzoyl chloride can then be used to synthesize the corresponding anhydride. This is typically achieved by reacting the acyl chloride with a carboxylate salt, or by reacting the acyl chloride with the parent carboxylic acid in the presence of a base like pyridine.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methoxybenzoic acid | Thionyl chloride, DMF (cat.), Benzene (reflux) | 4-Methoxybenzoyl chloride | prepchem.com |

| Aryl acids | Oxalyl chloride, DMF (cat.), CH₂Cl₂ | Aryl acid chlorides | chemicalbook.com |

| This compound (inferred) | Thionyl chloride or Oxalyl chloride | 2,5-Dichloro-4-methoxybenzoyl chloride | General Knowledge |

| 2,5-Dichloro-4-methoxybenzoyl chloride (inferred) | This compound, Pyridine | 2,5-Dichloro-4-methoxybenzoic anhydride | General Knowledge |

Modification of the Methoxy Group

The methoxy (-OCH₃) group is a key functional site on the this compound molecule. The primary transformation involving this group is ether cleavage, specifically demethylation, to yield the corresponding phenol (B47542). This reaction converts the methoxy ether into a hydroxyl group, significantly altering the compound's electronic properties and potential for further functionalization, such as esterification or etherification at the newly formed phenolic site.

Standard reagents for the cleavage of aryl methyl ethers are potent Lewis acids or strong protic acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, typically used in an inert solvent like dichloromethane. Alternatively, strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can achieve demethylation, often requiring elevated temperatures.

Table 1: Hypothetical Demethylation of this compound

| Reactant | Reagent | Product |

| This compound | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 2,5-Dichloro-4-hydroxybenzoic acid |

The resulting 2,5-dichloro-4-hydroxybenzoic acid is a valuable intermediate, for instance, in the synthesis of compounds where a free hydroxyl group is required for biological activity or as an anchor point for creating larger molecules.

Reactions at the Halogenated Aromatic Ring

The dichlorinated benzene ring is another locus for chemical transformation, though its reactivity is heavily influenced by the existing substituents. The interplay between the activating methoxy group and the deactivating chloro and carboxyl groups dictates the feasibility and outcome of substitution reactions.

Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on the this compound ring is generally challenging. msu.edu The reactivity and orientation of an incoming electrophile are determined by the cumulative effects of the substituents already present.

-COOH group: A meta-director and a strong deactivator of the aromatic ring.

-Cl atoms: Ortho-, para-directors but are also deactivators. reddit.com

-OCH₃ group: An ortho-, para-director and a strong activator.

The positions ortho to the activating methoxy group (positions 3 and 5) are already occupied by chlorine atoms. The position para to the methoxy group is the carbon bearing the carboxylic acid. The only available position for substitution is at C6. However, this position is ortho to a deactivating chlorine atom and meta to the deactivating carboxyl group, making it electronically unfavorable for electrophilic attack. The steric hindrance from the adjacent chlorine and carboxyl groups further impedes substitution. Consequently, forcing conditions would be required for reactions like nitration or further halogenation, likely resulting in low yields or decomposition. msu.eduvaia.com

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Ring Activity | Directing Influence |

| -OCH₃ | 4 | Ether | Activating | Ortho, Para |

| -Cl | 2, 5 | Halogen | Deactivating | Ortho, Para |

| -COOH | 1 | Carboxylic Acid | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two chlorine atoms and the carboxyl group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This pathway would involve the displacement of one of the chlorine atoms by a potent nucleophile. For SNAr to proceed, the formation of a stabilized Meisenheimer complex intermediate is crucial. The presence of multiple electron-withdrawing groups helps stabilize the negative charge of this intermediate. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially replace one of the chloro substituents, particularly under elevated temperatures.

Oxidation: The aromatic ring of this compound is relatively resistant to oxidation due to the presence of deactivating groups. However, under harsh oxidative conditions, degradation of the ring can occur. More specific oxidation can be achieved through biological or enzymatic methods. For instance, certain microbial dioxygenase enzymes are known to catalyze the degradation of dichlorobenzoic acids, initiating a cascade that leads to ring cleavage. researchgate.net

Reduction: Several reduction pathways are possible for this molecule.

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol (2,5-dichloro-4-methoxyphenyl)methanol (B11722045) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction.

Catalytic Hydrogenation: This process can lead to reductive dehalogenation, where one or both chlorine atoms are replaced by hydrogen atoms. The specific outcome depends on the catalyst (e.g., Palladium on carbon), solvent, and reaction conditions. It is also possible to reduce the aromatic ring itself under more forcing conditions of high pressure and temperature.

Exploration of Conjugates and Hybrid Molecules

The carboxylic acid group is the most readily accessible handle for synthesizing conjugates and hybrid molecules from this compound. Standard peptide coupling methodologies are frequently employed to form amide bonds with various amines, peptides, or other molecular scaffolds. This approach is fundamental in medicinal chemistry for linking a specific fragment to a larger molecule to create novel therapeutic agents.

The process typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include dicyclohexylcarbodiimide (DCC) often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. prepchem.com This method allows for the formation of an amide bond under mild conditions, preserving the integrity of other functional groups in the molecule.

For example, reacting this compound with a primary or secondary amine, such as N-methylpiperazine, in the presence of coupling reagents would yield the corresponding amide conjugate. This strategy is highly versatile and enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Table 3: Example of Conjugate Synthesis via Amide Coupling

| Reactant 1 | Reactant 2 | Coupling Reagents | Product Type |

| This compound | Amine (e.g., N-methylpiperazine) | DCC/HOBt | Amide Conjugate |

This synthetic route highlights the utility of this compound as a building block for creating more complex and potentially bioactive molecules.

Biological Activities and Mechanistic Elucidation of 2,5 Dichloro 4 Methoxybenzoic Acid and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of chlorinated benzoic acids have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi.

Research has shown that derivatives of dichlorobenzoic acid possess significant antibacterial properties. For instance, a derivative, 2,4-dichloro-5-sulfamoyl benzoic acid (DSBA), has been identified as a potent agent against challenging Gram-positive bacteria. nih.gov Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The antibacterial action of DSBA is attributed to its ability to inhibit key enzymes in the bacterial folic acid synthesis pathway, specifically dihydropteroate (B1496061) synthetase (DPS) and dihydrofolate reductase (DFR). nih.gov

Similarly, broader studies on 2-chlorobenzoic acid derivatives have confirmed their antimicrobial potential. These compounds have been tested against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov The results indicated that these derivatives, particularly Schiff's bases of 2-chlorobenzoic acid, exhibited potent antimicrobial effects, with some compounds showing efficacy comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov Other research into derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid also revealed good antimicrobial activity against Gram-positive bacterial cells. mdpi.com The evaluation of antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. biotech-asia.org

Table 1: Antibacterial Activity of Benzoic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoyl benzoic acid (DSBA) | MRSA (Gram-positive) | Inhibits Dihydropteroate Synthetase (DPS) and Dihydrofolate Reductase (DFR) | nih.gov |

| 2,4-dichloro-5-sulfamoyl benzoic acid (DSBA) | VRE (Gram-positive) | Inhibits Dihydropteroate Synthetase (DPS) and Dihydrofolate Reductase (DFR) | nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus (Gram-positive) | General antibacterial potential | nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Bacillus subtilis (Gram-positive) | General antibacterial potential | nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Escherichia coli (Gram-negative) | Potent activity, comparable to Norfloxacin in some cases | nih.gov |

In addition to antibacterial effects, certain benzoic acid derivatives have been evaluated for their antifungal capabilities. Studies involving 2-chlorobenzoic acid derivatives have demonstrated their activity against the fungal strains Candida albicans and Aspergillus niger. nih.gov The research indicated that the Schiff's base derivatives were particularly effective. nih.gov Furthermore, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have also shown good activity against fungal cells, both in their free-living (planktonic) state and when embedded in biofilms. mdpi.com This suggests that the core benzoic acid structure, when appropriately modified, can serve as a foundation for developing agents with broad-spectrum antifungal properties.

Anti-inflammatory and Antioxidant Potentials

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. eurekaselect.commdpi.com Research into compounds that can mitigate these processes is of significant therapeutic interest. A close structural analog of 2,5-Dichloro-4-methoxybenzoic acid, 2-Hydroxy-4-methoxy benzoic acid (HMBA), has been shown to possess both anti-inflammatory and antioxidant properties. nih.gov

In studies investigating its hepatoprotective effects, HMBA demonstrated a significant ability to counteract inflammation by restoring the levels of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-10 (IL-10), and Interleukin-6 (IL-6). nih.gov The antioxidant potential of HMBA was evidenced by its capacity to reduce hepatic lipid peroxidation and restore levels of total glutathione, a critical endogenous antioxidant. nih.gov Other research on different chemical entities has also highlighted the importance of these activities, often evaluated using methods like the DPPH free radical scavenging assay. nih.govnih.gov

Table 2: Anti-inflammatory and Antioxidant Effects of 2-Hydroxy-4-methoxy benzoic acid (HMBA)

| Activity Type | Effect Observed | Marker | Reference |

|---|---|---|---|

| Anti-inflammatory | Restoration of levels | TNF-α, IL-1β, IL-10, IL-6 | nih.gov |

| Antioxidant | Reduced levels | Lipid peroxidation | nih.gov |

| Antioxidant | Restoration of levels | Total glutathione | nih.gov |

Interactions with Biological Targets and Cellular Pathways

The therapeutic effects of a compound are defined by its interactions with specific molecular targets and its influence on cellular signaling cascades.

α-glucosidase and α-amylase Inhibition: Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for managing post-prandial hyperglycemia, particularly in the context of type 2 diabetes. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for this purpose. The findings revealed that many of these compounds were potent inhibitors of both α-glucosidase and α-amylase. Notably, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be five times more potent against α-glucosidase and three times more potent against α-amylase compared to the standard drug acarbose. Further studies on related benzamide (B126) derivatives of dichlorobenzoic acid also reported significant inhibitory activity against these enzymes.

Table 3: Enzyme Inhibitory Activity of Dichlorobenzoic Acid Derivatives

| Compound/Derivative | Enzyme Target | Activity Noted | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) | α-glucosidase | ~5x more potent than Acarbose | |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) | α-amylase | ~3x more potent than Acarbose | |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-glucosidase | ~4x more potent than Acarbose | |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-amylase | ~6x more potent than Acarbose |

Cathepsin Inhibition: Cathepsins are a group of proteases that play crucial roles in both normal physiological processes and various pathologies, including cancer progression and inflammation. Consequently, inhibitors of specific cathepsins, such as cathepsin B, L, and S, are considered valuable therapeutic targets. While direct studies of this compound as a cathepsin inhibitor are not prominent, research into related structures is informative. For example, peptidic inhibitors featuring a benzoic acid moiety have been reported to be highly active against cathepsin B. nih.gov Furthermore, various synthetic small molecules, including halogenated compounds, have been developed as potent cathepsin inhibitors, demonstrating that this class of enzymes is susceptible to inhibition by diverse chemical scaffolds.

Ubiquitin-Proteasome Pathway (UPP): The UPP is a primary mechanism for the degradation of cytosolic and nuclear proteins, playing a vital role in maintaining cellular health by removing abnormal or damaged proteins. This pathway involves a cascade of enzymes (E1, E2, and E3) that tag proteins with ubiquitin, marking them for destruction by the proteasome. Given its central role in cellular regulation, the modulation of the UPP by small molecules is an area of intense research, particularly in oncology.

Autophagy-Lysosome Pathway: Autophagy is a cellular self-cleaning process where damaged organelles and protein aggregates are engulfed in vesicles and delivered to the lysosome for degradation. This pathway is essential for cellular homeostasis, and its dysfunction is linked to neurodegenerative diseases and cancer. Research on 2-hydroxy-4-methoxy benzoic acid (HMBA), a structural analog, has shown that it can modulate this pathway in melanoma cells. HMBA was found to induce autophagy, an effect mediated through the phosphorylation of the signaling protein ERK, which in turn led to the activation of key autophagy proteins like LC3 and p62. This indicates that benzoic acid derivatives can directly influence fundamental cellular quality control mechanisms.

Investigation of Receptor Binding and Signaling Pathway Perturbations

There is no available scientific literature that details the investigation of receptor binding or the perturbation of signaling pathways specifically by this compound. While studies have been conducted on structurally related compounds, such as derivatives of 4-amino-5-chloro-2-methoxybenzoic acid which have shown affinity for serotonin (B10506) receptors, these findings cannot be extrapolated to this compound due to differences in their chemical structures. nih.gov Research on other dichlorinated benzoic acid derivatives has explored their effects on various biological targets, but none have specifically focused on the 4-methoxy substituted compound .

Applications in Drug Discovery and Pharmaceutical Chemistry

Identification of Lead Compounds for Therapeutic Development

The journey of a drug from a laboratory concept to a clinical candidate often begins with the identification of a "lead compound"—a chemical starting point that shows promise for a particular therapeutic application.

Antidiabetic Agent Research

Currently, there is no available research data linking 2,5-Dichloro-4-methoxybenzoic acid or its direct derivatives to antidiabetic agent research.

Potential in Anti-aging Strategies

No research findings are presently available regarding the application of this compound in the development of anti-aging strategies.

Exploration as Antiepileptic Leads

There is no current scientific literature to support the exploration of this compound as a potential lead for antiepileptic drugs.

Assessment for Other Pharmacological Indications (e.g., anticancer, antidepressant, antitubercular)

In the field of anticancer research, the 2,5-substituted benzoic acid scaffold has been identified as a crucial component in the design of inhibitors for anti-apoptotic proteins, which are key targets in oncology. nih.govnih.govacs.org These proteins, such as Myeloid cell leukemia 1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1), are often overexpressed in cancer cells, promoting their survival and resistance to treatment. nih.govnih.govresearchgate.net

Researchers have engineered dual inhibitors that target both Mcl-1 and Bfl-1 simultaneously. nih.govnih.govacs.org By replacing a difuryl-triazine core with the 2,5-substituted benzoic acid core, scientists created a molecule with equipotent binding to both Mcl-1 and Bfl-1. nih.gov This design was inspired by the need to mimic the binding of natural pro-apoptotic proteins like Noxa, which selectively binds to Mcl-1 and Bfl-1. nih.gov The carboxyl group of the benzoic acid scaffold is essential, as it forms a critical hydrogen bond with an arginine residue (Arg263) in the binding site of Mcl-1. nih.gov

Through structure-based design, this research led to the development of an optimized compound, designated as compound 24 , which demonstrated a 15-fold improvement in binding to both Mcl-1 and Bfl-1. nih.gov This demonstrates the potential of the 2,5-substituted benzoic acid scaffold to generate potent and selective anticancer agents that could offer broader efficacy and combat therapeutic resistance. nih.govnih.govacs.org

No significant findings were identified for the use of this specific scaffold in antidepressant or antitubercular research within the scope of the reviewed literature.

Computational Approaches in Drug Design

Modern drug discovery heavily relies on computational tools to predict how a molecule will behave and interact with its biological target. These in silico methods save time and resources by prioritizing the most promising compounds for laboratory synthesis and testing.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the 2,5-substituted benzoic acid scaffold, molecular docking has been instrumental in understanding its interaction with the Mcl-1 and Bfl-1 proteins. nih.govnih.gov

Docking models predicted that these compounds fit into a specific hydrophobic area of the target proteins known as the p2 pocket. nih.gov For instance, the interaction with Mcl-1 involves hydrophobic interactions with several amino acid residues, including Leu267, Val253, and Val243. nih.gov A key predicted interaction is the hydrogen bond between the acid group of the benzoic acid scaffold and the Arg88 residue of the Bfl-1 protein. nih.gov

These computational predictions were substantiated by biophysical experiments (HSQC-NMR), which confirmed that the compounds bind to the BH3-binding groove of both Mcl-1 and Bfl-1. nih.gov This combination of in silico docking studies and laboratory validation provides strong evidence for the binding mode and affirms the utility of the 2,5-substituted benzoic acid scaffold as a platform for designing dual-selective inhibitors. nih.gov

Compound Binding Affinity Data

The following table summarizes the binding affinity (Ki) of representative compounds from the 2,5-substituted benzoic acid series against the anti-apoptotic proteins Mcl-1 and Bfl-1. Lower Ki values indicate stronger binding.

| Compound | Target Protein | Binding Affinity (Ki) |

| Compound 24 | Mcl-1 | 100 nM |

| Compound 24 | Bfl-1 | 100 nM |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the realm of modern drug discovery, in silico ADMET profiling serves as a critical computational tool to predict the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming preclinical and clinical trials. This predictive modeling approach helps in the early identification of candidates with favorable drug-like properties, thereby streamlining the development process.

While specific in silico ADMET studies for this compound are not extensively available in publicly accessible scientific literature, the general principles of such analyses can be applied to understand its potential characteristics. Computational models utilize the chemical structure of a molecule to predict various parameters. For substituted benzoic acids, these models would typically assess properties such as:

Absorption: Predicting oral bioavailability and intestinal absorption, often based on factors like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution: Estimating the compound's ability to cross biological barriers, such as the blood-brain barrier, and its binding affinity to plasma proteins.

Metabolism: Identifying potential metabolic pathways and the cytochrome P450 (CYP) enzymes most likely involved in its biotransformation.

Excretion: Predicting the primary routes of elimination from the body.

Toxicity: Forecasting potential adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity.

Studies on structurally similar compounds, such as various dichlorobenzoic acid derivatives, have demonstrated the utility of these predictive methods. For instance, in silico ADMET screening of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been conducted to evaluate their drug-likeness and ADMET properties. researchgate.net These types of analyses are crucial for optimizing lead compounds in drug discovery projects.

Interactive Data Table: Predicted ADMET Properties for Structurally Similar Dichlorobenzoic Acid Derivatives

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low to Moderate | Suggests the compound may or may not readily enter the central nervous system. |

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic/Mutagenic | Indicates the likelihood of the compound causing genetic mutations. |

| Hepatotoxicity | Low/High risk | Predicts the potential for liver damage. |

Note: The data in this table is illustrative for structurally related compounds and not specific to this compound. The predictions are generated using computational models.

Role as Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of functional groups on these intermediates is crucial for constructing the final complex structure of a drug molecule.

While there is a lack of direct evidence in the reviewed scientific literature and patents specifically identifying this compound as an intermediate in the synthesis of a commercially available drug, its structural motifs are present in various medicinally relevant compounds. The dichlorinated methoxybenzoic acid scaffold is a key component in the synthesis of a range of pharmaceutical agents.

For example, a structurally related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a vital intermediate in the synthesis of several "pride" drugs, which are known for their gastroprokinetic and antiemetic properties. google.com These include drugs like Cisapride, a serotonin (B10506) 5-HT4 receptor agonist.

Furthermore, patents have been filed for the synthesis of 2,4-dichloro-5-sulfamoyl benzoic acid, another related compound, which serves as a key intermediate in the production of certain diuretics. google.com The synthetic routes detailed in these patents often involve multi-step processes where the specific placement of chloro and methoxy (B1213986) groups on the benzoic acid ring is critical for the final biological activity of the API.

The chemical reactivity of the carboxylic acid, methoxy, and chloro groups on the benzene (B151609) ring of compounds like this compound makes them versatile intermediates for creating a variety of more complex molecules through reactions such as amidation, esterification, and nucleophilic substitution.

Applications in Agrochemical and Material Sciences

Herbicidal Applications and Mechanisms of Action

2,5-Dichloro-4-methoxybenzoic acid is recognized as a synthetic herbicide. Its primary mechanism of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is a critical component in the shikimate pathway, a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

The inhibition of the EPSPS enzyme by this compound blocks this essential pathway, leading to a deficiency in aromatic amino acids. These amino acids are vital precursors for the synthesis of numerous proteins and other secondary metabolites required for plant growth and development. The disruption of these processes ultimately results in plant death. A French patent also documents the use of this compound as a component in an improved efficacy herbicide composition, underscoring its role in weed management. google.com

Fungicidal and Plant Growth Regulation Activities

Patent literature suggests potential applications for this compound beyond its primary herbicidal function. A patent related to herbicidal compositions also notes a "fungicidal effect" in its conceptual framework, indicating a potential for broader antimicrobial activity. google.com Furthermore, a Chinese patent for a plant growth regulator composition is cited within the context of the aforementioned herbicide patent, suggesting a possible, though less direct, link to plant growth regulation activities. google.com However, detailed scientific studies and peer-reviewed literature elaborating on the specific efficacy and mechanisms of this compound as a fungicide or a plant growth regulator are not widely available in the public domain.

Use as Building Blocks for Polymeric Materials and Advanced Materials

In the field of material sciences, this compound is categorized by chemical suppliers as an organic building block and a potential polymer additive. ambeed.com Its molecular structure, featuring a carboxylic acid group and reactive chlorine atoms, makes it a candidate for polymerization reactions and incorporation into larger molecular structures. The carboxylic acid can be used for esterification or amidation to form polyester (B1180765) or polyamide chains, while the chloro-substituents could be sites for further chemical modification. Despite this potential, specific examples of polymers or advanced materials that are synthesized using this compound as a monomer are not extensively detailed in readily available scientific literature.

Role in Pesticide Formulation

The primary role of this compound in pesticide products is as an active ingredient within herbicide formulations. google.com As an active ingredient, it is the component directly responsible for the herbicidal effect of the formulated product. In such formulations, the compound would be combined with other substances, such as solvents, surfactants, and adjuvants, which help to stabilize the active ingredient, improve its application, and enhance its effectiveness on target weeds. The inclusion of this compound in a patent for an improved herbicide composition highlights its function as a key pesticidal component rather than solely an intermediate in the synthesis of other active substances. google.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Mechanism of Action |

| Agrochemical | Herbicide | Inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) |

| Agrochemical | Fungicide (potential) | Noted in patent literature; specific mechanism unconfirmed. google.com |

| Agrochemical | Plant Growth Regulation (potential) | Indirectly suggested in patent literature; specific activity unconfirmed. google.com |

| Material Science | Chemical Intermediate | Building block for polymeric materials. ambeed.com |

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,5-Dichloro-4-methoxybenzoic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural assignment can be made.

For ¹H NMR, the structure of this compound predicts a specific set of signals. The molecule has two aromatic protons which are not chemically equivalent and are expected to appear as distinct singlets. The methoxy (B1213986) group protons will also produce a singlet, while the acidic proton of the carboxylic acid typically appears as a broad singlet with a chemical shift that can vary depending on the solvent and concentration.

For ¹³C NMR, eight distinct signals are expected, corresponding to each unique carbon atom in the molecule: the carboxyl carbon, the six carbons of the benzene (B151609) ring, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (two chlorine atoms, a methoxy group, and a carboxylic acid group).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 10.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| ¹H | ~ 7.6 | Singlet | Aromatic Proton (H-6) |

| ¹H | ~ 7.2 | Singlet | Aromatic Proton (H-3) |

| ¹H | ~ 3.9 | Singlet | Methoxy Protons (-OCH₃) |

| ¹³C | ~ 165 | Singlet | Carboxyl Carbon (C=O) |

| ¹³C | ~ 155 | Singlet | Aromatic Carbon (C-4) |

| ¹³C | ~ 133 | Singlet | Aromatic Carbon (C-1) |

| ¹³C | ~ 132 | Singlet | Aromatic Carbon (C-5) |

| ¹³C | ~ 125 | Singlet | Aromatic Carbon (C-2) |

| ¹³C | ~ 123 | Singlet | Aromatic Carbon (C-6) |

| ¹³C | ~ 113 | Singlet | Aromatic Carbon (C-3) |

Note: Predicted values are estimates and actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which further confirms its identity. The compound has a molecular formula of C₈H₆Cl₂O₃, corresponding to a monoisotopic mass of approximately 220.97 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, result in a cluster of peaks at M, M+2, and M+4 with a distinctive intensity ratio (approximately 9:6:1).

Common fragmentation pathways for this molecule would involve the loss of small functional groups.

Expected Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Fragment Lost | Description |

|---|---|---|

| 220, 222, 224 | - | Molecular Ion [M]⁺ cluster |

| 205, 207, 209 | CH₃ | Loss of a methyl group |

| 203, 205, 207 | OH | Loss of a hydroxyl radical |

| 189, 191, 193 | OCH₃ | Loss of a methoxy radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy provides information about the covalent bonds present. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule, particularly the conjugated aromatic system. Substituted benzoic acids typically exhibit distinct absorption maxima in the UV region.

Spectroscopic Data for this compound

| Technique | Expected Absorption | Functional Group/Chromophore |

|---|---|---|

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (from carboxylic acid dimer) |

| IR | ~ 1700 cm⁻¹ | C=O stretch (from carboxylic acid) |

| IR | ~ 1600, 1475 cm⁻¹ | C=C stretches (from aromatic ring) |

| IR | ~ 1250 cm⁻¹ | C-O stretch (from aryl ether) |

| IR | < 800 cm⁻¹ | C-Cl stretches |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.

HPLC and UPLC are the most common methods for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically employed. In this setup, the acidic nature of the analyte requires the use of an acidified mobile phase (e.g., with formic acid or phosphoric acid) to ensure good peak shape by suppressing the ionization of the carboxylic acid group. This leads to consistent retention times and sharp, symmetrical peaks, which are crucial for accurate quantification.

Typical HPLC/UPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |

| Elution | Gradient elution (e.g., starting with high %A, increasing to high %B) |

| Flow Rate | ~ 1.0 mL/min for HPLC; ~0.4 mL/min for UPLC |

| Detection | UV detector set at a λmax of the compound |

| Column Temperature | 25-30 °C |

Gas chromatography is generally used for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation or adsorption onto the column.

To overcome these issues, a derivatization step is typically required prior to analysis. The most common approach is methylation of the carboxylic acid group to form the more volatile methyl ester (methyl 2,5-dichloro-4-methoxybenzoate). This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

X-ray Crystallography for Solid-State Structural Determination

An X-ray diffraction analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen bonding patterns between the carboxylic acid moieties, which typically form dimeric structures in the solid state.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the definitive characterization and precise quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful examples of such techniques, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior. A common approach is esterification, for instance, by reacting the carboxylic acid with an alcohol (e.g., methanol in the presence of an acid catalyst) or a derivatizing agent like diazomethane (B1218177) to form the corresponding methyl ester, methyl 2,5-dichloro-4-methoxybenzoate.

The derivatized analyte is then introduced into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of the derivatized this compound will exhibit a characteristic molecular ion peak and a series of fragment ions. The presence of two chlorine atoms is a key diagnostic feature, as it results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. Specifically, the M+2 peak (two mass units higher than the primary molecular ion peak) will have a significant intensity due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Table 1: Hypothetical GC-MS Data for Methyl 2,5-dichloro-4-methoxybenzoate

| Parameter | Value |

| GC Column | |

| Type | DB-5ms (5% Phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Temperatures | |

| Injector | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line | 280 °C |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Hypothetical Results | |

| Retention Time (RT) | 12.5 min |

| Major Fragment Ions (m/z) | |

| 234 | [M]⁺ (Molecular ion with ²³⁵Cl) |

| 236 | [M+2]⁺ (Isotope peak with ¹³⁵Cl and ¹³⁷Cl) |

| 238 | [M+4]⁺ (Isotope peak with ²³⁷Cl) |

| 203 | [M-OCH₃]⁺ |

| 175 | [M-COOCH₃]⁺ |

Note: The data in this table is illustrative and based on the analysis of similar chlorinated and methoxylated benzoic acid derivatives. Actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The analyte is separated from other matrix components on a chromatographic column, typically a reversed-phase column (e.g., C18), using a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of compound, and it can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, as the molecule readily deprotonates to form the [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and quantitative accuracy. In an MS/MS experiment, the [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks it into characteristic product ions. The transition from the precursor ion to one or more specific product ions can be monitored, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides excellent sensitivity and minimizes interferences from the sample matrix. A common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), which would correspond to a loss of 44 mass units.

Although specific experimental parameters for this compound are not widely published, a plausible LC-MS/MS method is outlined in Table 2.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |

| Precursor Ion (m/z) | 218.9 (for [C₈H₅³⁵Cl₂O₃]⁻) |

| Product Ion 1 (m/z) | 174.9 ([M-H-CO₂]⁻) |

| Product Ion 2 (m/z) | 140.0 ([M-H-CO₂-Cl]⁻) |

Note: The data presented in this table is hypothetical and serves as an illustration of a typical analytical method for a compound of this class. Actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2,5-Dichloro-4-methoxybenzoic acid. The distribution of electrons within the molecule dictates its chemical properties, including its acidity and susceptibility to chemical reactions.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide a quantitative measure of reactivity. mdpi.com For instance, the Fukui function helps identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com In the case of this compound, these calculations can pinpoint the most reactive sites, offering a theoretical basis for its reaction mechanisms. The calculated gas-phase acidity (ΔacidG°) is another key parameter that can be accurately predicted, providing a fundamental measure of its acidic character, which is a defining feature of its reactivity. mdpi.com

Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative) This table is illustrative, based on typical values for similar compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Property | Description | Predicted Influence of Substituents |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The electron-donating methoxy (B1213986) group tends to raise the HOMO energy, while the chlorine atoms lower it. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The electron-withdrawing chlorine atoms are expected to lower the LUMO energy, increasing its electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The competing effects of the substituents will determine the final gap, which is crucial for its stability. |

| Acidity (pKa) | A measure of the compound's ability to donate a proton. | The two electron-withdrawing chlorine atoms are expected to increase acidity (lower pKa) compared to benzoic acid. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) and how it interacts with itself and with solvent molecules.

Conformational analysis is crucial for understanding the molecule's properties. Key conformational features include the orientation of the carboxylic acid group and the methoxy group relative to the benzene (B151609) ring. The carboxylic acid group is generally expected to be nearly coplanar with the aromatic ring to maximize conjugation, though thermal fluctuations will cause deviations. The methoxy group also has rotational freedom around the C-O bond. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers.

A significant aspect of the behavior of benzoic acids is their tendency to form hydrogen-bonded dimers in non-polar solvents and in the solid state. acs.orgnih.gov MD simulations can explore this self-association, providing details about the stability, geometry, and dynamics of these dimers. nih.gov In polar solvents, the simulations would show competition between self-association and interaction with solvent molecules, where the solvent can form hydrogen bonds with the carboxylic acid group, potentially disrupting the dimer formation. acs.org These simulations provide a dynamic picture of the equilibrium between monomeric and dimeric forms in solution. unimi.itrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound has not been detailed in the surveyed literature, the principles of QSAR can be applied to predict its potential biological activities, such as antimicrobial or herbicidal effects.

To build a QSAR model, one would first need a dataset of structurally related compounds with measured biological activity. For a series including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties.

Table 2: Common Descriptor Classes in QSAR Studies

| Descriptor Class | Examples | Relevance |

|---|---|---|